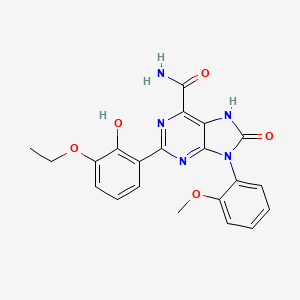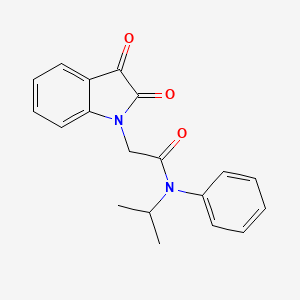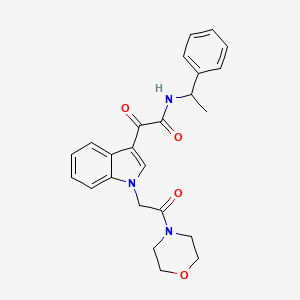
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, also known as MIPEP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. MIPEP is a peptide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Scientific Research Applications
Antifungal Applications
One significant application of compounds structurally related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is in antifungal treatments. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as effective fungicidal agents against various Candida and Aspergillus species. Modifications to this compound have enhanced plasmatic stability while maintaining antifungal activity, with certain derivatives showing broad antifungal in vitro activity against molds and dermatophytes, and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Structural and Spectroscopic Characterization
The structural and spectroscopic features of compounds related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide have been a focus of research. For example, the crystal structures of certain (oxothiazolidin-2-ylidene)acetamides, which include morpholinyl groups, were described and compared with related structures (Galushchinskiy et al., 2017).
Synthesis and Antimicrobial Evaluation
Another area of interest is the synthesis and antimicrobial evaluation of derivatives of this compound. A study detailed the preparation and structural elucidation of certain 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial activity. Some of these compounds exhibited significant activity against various microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Antimicrobial Agents and Molecular Docking Studies
A related study focused on synthesizing N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their evaluation as antimicrobial agents. The compounds were assessed for their activity against various bacteria and fungi, with molecular docking studies revealing potential binding modes to target proteins (Almutairi et al., 2018).
Chemoselective Synthesis
The chemoselective synthesis of novel compounds is also an area of exploration. For instance, a study described a new route for synthesizing 6-aroyl-4-(4H-triazol-3-yl)thiomorpholin-3-ones from related acetamide derivatives, contributing to the development of novel compounds with potential biological activities (Krishnaraj & Muthusubramanian, 2012).
CNS Depressant Activity
Exploring central nervous system (CNS) depressant activity is another application. A study synthesized heterocyclic derivatives of morpholino-N-acetyl indoles, showing that some of these compounds exhibited notable CNS depressant activity compared to a reference standard (Rawat & Shukla, 2016).
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17(18-7-3-2-4-8-18)25-24(30)23(29)20-15-27(21-10-6-5-9-19(20)21)16-22(28)26-11-13-31-14-12-26/h2-10,15,17H,11-14,16H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFKXGQQTJALNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)
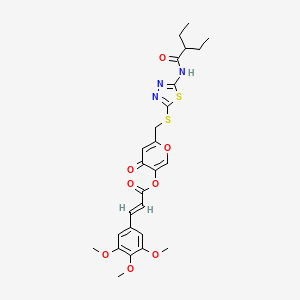
![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
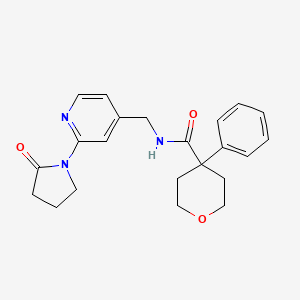
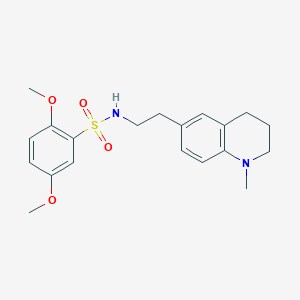
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)
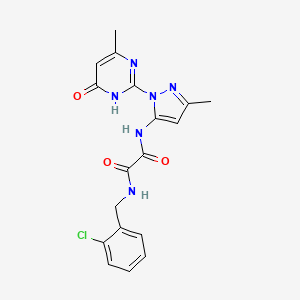
![N-(2,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2367407.png)
